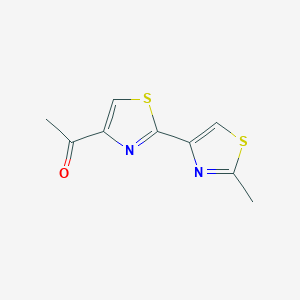

4-Acetyl-2-(2-methylthiazol-4-yl)thiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Medicinal Chemistry Research

Thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, serves as a cornerstone in the synthesis of a myriad of biologically active molecules. The thiazole ring is a prevalent structural motif in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological properties. nih.gov Its derivatives are known to possess antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The versatility of the thiazole nucleus allows for diverse substitutions, enabling medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This adaptability has led to the incorporation of the thiazole scaffold into several commercially available drugs, highlighting its importance in drug discovery and development.

Structural Characteristics and Research Relevance of Bithiazole Systems

Bithiazole systems, which consist of two interconnected thiazole rings, represent a significant class of compounds with unique structural features and pronounced biological activities. The linkage between the two thiazole rings can vary, leading to different isomers with distinct chemical and pharmacological profiles. These systems have attracted considerable interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The planar structure of the bithiazole core allows for effective interaction with biological targets, such as DNA and various enzymes. Research has demonstrated that the nature and position of substituents on the bithiazole scaffold play a crucial role in determining their biological efficacy. For instance, certain substitutions have been shown to enhance the cytotoxic effects of bithiazole derivatives against various cancer cell lines.

General Overview of 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole as a Thiazole Derivative

This compound is a specific bithiazole derivative characterized by an acetyl group at the 4-position of one thiazole ring and a methyl group at the 2-position of the second thiazole ring. While extensive research on this particular compound is limited in publicly available scientific literature, its structure suggests potential areas of chemical and pharmacological interest. The presence of the acetyl group, a common substituent in medicinal chemistry, may influence the compound's solubility, metabolic stability, and interaction with biological targets. The bithiazole core provides a rigid scaffold that is often associated with potent biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H8N2OS2 |

| Molecular Weight | 224.3 g/mol |

| Purity | 96% |

Note: Data sourced from Alfa Chemistry. alfa-chemistry.com

Research Landscape and Emerging Trends in Thiazole-Based Compound Studies

The study of thiazole-based compounds continues to be a vibrant and rapidly advancing field of research. Current trends are focused on the synthesis of novel thiazole derivatives with enhanced and targeted biological activities. A significant area of investigation is the development of thiazole-containing compounds as potent and selective inhibitors of various enzymes implicated in disease pathogenesis, such as kinases and proteases.

Furthermore, the exploration of bithiazole derivatives as anticancer agents is a prominent research direction. Studies are increasingly focused on elucidating the structure-activity relationships (SAR) of these compounds to design more effective and less toxic therapeutic agents. The synthesis of hybrid molecules that incorporate a thiazole or bithiazole moiety alongside other pharmacologically active scaffolds is another emerging trend, aiming to develop multi-target drugs with improved efficacy.

Table 2: Examples of Biologically Active Thiazole Derivatives and their Applications

| Compound Class | Example | Biological Activity |

| Antimicrobial | Sulfathiazole | Antibacterial |

| Antiviral | Ritonavir | Anti-HIV |

| Anticancer | Tiazofurin | Antineoplastic |

| Antifungal | Abafungin | Antifungal |

The continued investigation into the synthesis and biological evaluation of novel thiazole and bithiazole derivatives, including compounds like this compound, holds significant promise for the discovery of new therapeutic agents to address a wide range of diseases.

Properties

IUPAC Name |

1-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-5(12)7-3-14-9(11-7)8-4-13-6(2)10-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZFPIQKTUEXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NC(=CS2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372547 | |

| Record name | 4-acetyl-2-(2-methylthiazol-4-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849066-64-4 | |

| Record name | 4-acetyl-2-(2-methylthiazol-4-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 2 2 Methylthiazol 4 Yl Thiazole and Analogues

Classical and Modern Approaches to Thiazole (B1198619) Ring Annulation

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established and emerging methods available to chemists.

Hantzsch Thiazole Synthesis and Its Mechanistic Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole nucleus. nih.govresearchgate.netsynarchive.com The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, such as thiourea (B124793) or a substituted thioamide. nih.govchemhelpasap.commdpi.com

The mechanism commences with a nucleophilic attack from the sulfur atom of the thioamide onto the carbon bearing the halogen in the α-haloketone. chemhelpasap.comnih.gov This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. nih.gov Subsequent dehydration of this intermediate leads to the formation of the aromatic thiazole ring. chemhelpasap.comnih.gov

Modern adaptations to the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental compatibility. One significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods. mdpi.comnih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in 30 minutes with a 95% yield under microwave heating at 90 °C, whereas conventional refluxing required 8 hours and yielded a lower amount of the product. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, Microwave, 90°C, 30 min | 6a | 95% | nih.gov |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, Reflux, 8 h | 6a | Lower | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | SiW/SiO₂, Ultrasonic Irradiation | Substituted Thiazole | 79-90% | mdpi.com |

Alternative Cyclocondensation Strategies for Thiazole Derivatives

While the Hantzsch synthesis is dominant, other cyclocondensation strategies provide alternative pathways to thiazole derivatives. The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide or dithioacids. researchgate.netbepls.com Another classical method is the Robinson-Gabriel synthesis, which utilizes the cyclization and dehydration of α-acylamino ketones. bepls.com

More contemporary methods often focus on metal-free or novel catalytic systems. For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides an efficient route to thiazoles under mild conditions. organic-chemistry.org Another innovative approach is the electrochemical oxidative cyclization of enaminones with thioamides, which offers a green and sustainable method under metal- and oxidant-free conditions. organic-chemistry.org Multicomponent reactions (MCRs) have also emerged as a powerful, environmentally benign strategy. A one-pot MCR involving aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of KF/Clinoptilolite nanoparticles in water has been developed for the synthesis of thiazole derivatives in good to excellent yields. nih.gov

Strategies for the Formation of Bithiazole Linkages

The construction of the 2,4'-bithiazole (B13848155) core of the target molecule requires specific strategies for linking two thiazole rings. Symmetrical 2,2′-bisthiazole compounds are commonly synthesized via the condensation of dithiooxamide (B146897) with two equivalents of an α-bromoketone, which is an extension of the Hantzsch reaction. nih.gov

For unsymmetrical systems like 2,4'-bithiazoles, a stepwise approach is necessary. This typically involves synthesizing one thiazole ring bearing a functional group that can be used to construct the second ring. A common strategy involves creating a thiazole with a thioamide group, which can then undergo a Hantzsch reaction with an α-haloketone. For example, to form the target molecule, one could synthesize 2-methylthiazole-4-carbothioamide (B70578) and react it with 3-bromo-2,4-pentanedione (an α-haloketone precursor for the 4-acetylthiazole moiety).

Modern organometallic cross-coupling reactions provide another powerful tool for forming C-C bonds between heterocyclic rings. However, for the direct synthesis of bithiazoles, polycondensation using Cu-catalyzed aerobic oxidative C–H/C–H coupling reactions has been developed, particularly for creating semiconducting polymers containing bithiazole units. rsc.org

Functionalization and Derivatization at the 4-Acetyl Position

The 4-acetyl group is a versatile functional handle that allows for a wide range of subsequent modifications. The methyl group of the acetyl moiety is acidic and can be functionalized. For instance, bromination of a 5-acetylthiazole derivative in an acidic medium can produce a 2-bromo-1-(thiazol-5-yl)ethan-1-one, which is a key intermediate for further reactions, such as the synthesis of imidazothiazoles. nih.gov

The carbonyl group itself can undergo various transformations. Condensation reactions with hydrazines or substituted hydrazines can yield hydrazone derivatives, which are often explored for their biological activities. nih.gov Reduction of the carbonyl group would yield a secondary alcohol, which could be used in esterification or etherification reactions. Furthermore, the acetyl group can direct metallation at the C5 position of the thiazole ring, allowing for the introduction of other substituents.

Introduction of the 2-Methylthiazol-4-yl Subunit

The synthesis of the 2-methylthiazol-4-yl portion of the target molecule can be achieved through established thiazole formation reactions. A straightforward method is the Hantzsch synthesis using a thioamide and a suitable α-haloketone. Specifically, the reaction of chloroacetone (B47974) with thioacetamide (B46855) would theoretically yield 2,4-dimethylthiazole. To obtain the desired 2-methyl-4-substituted thiazole, a different starting material is needed.

A more direct route to a precursor for the target molecule involves the reaction of chloroacetone with thiourea to produce 2-amino-4-methylthiazole (B167648). orgsyn.orgguidechem.com This common building block can then be further modified. The amino group can be converted into other functionalities, such as a halogen via a Sandmeyer-type reaction, which can then participate in cross-coupling reactions to form the bithiazole linkage. Alternatively, the 2-amino-4-methylthiazole can be diazotized and reduced to give methyl 4-methylthiazole-5-carboxylate, which serves as a key intermediate for other derivatives. researchgate.net

Green Chemistry and Sustainable Synthetic Routes for Thiazole Derivatives

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for thiazoles. bepls.comnih.gov Green chemistry principles are applied to minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netresearcher.life

Key green strategies for thiazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis : These techniques accelerate reaction rates, often leading to higher yields and purity while reducing the need for prolonged heating. nih.govbepls.comtandfonline.com

Use of Green Solvents : Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a major focus. nih.govnih.gov

Reusable Catalysts : The development of solid-supported or recyclable catalysts, such as silica-supported tungstosilisic acid or NiFe₂O₄ nanoparticles, minimizes waste and catalyst cost. mdpi.comacs.org

These sustainable approaches are not only environmentally responsible but also offer advantages in terms of cost-effectiveness, scalability, and operational simplicity. nih.govresearchgate.net

| Green Approach | Example Reaction | Advantages | Reference |

| Ultrasound Irradiation | One-pot synthesis of Hantzsch thiazoles | High yields (79-90%), shorter reaction times, catalyst is reusable. | mdpi.com |

| Green Catalyst | Synthesis of thiazoles using reusable NiFe₂O₄ nanoparticles | Facile, one-pot multicomponent synthesis. | acs.org |

| Green Solvent (Water) | Multicomponent reaction of aldehydes, isothiocyanate, and alkyl bromides | Good to excellent yields, short reaction time. | nih.gov |

| Microwave Irradiation | Synthesis of hydrazinyl thiazoles | Avoids hazardous solvents, rapid synthesis. | bepls.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purification and Purity AssessmentThe purification of the compound would typically be monitored and confirmed using chromatographic methods such as Thin-Layer Chromatography (TLC) for reaction monitoring and column chromatography for purification. High-Performance Liquid Chromatography (HPLC) would be employed for the final assessment of purity, providing a quantitative measure of the compound's integrity.

Due to the absence of published research containing this specific experimental data for 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole, the generation of an article with the requested level of detail and scientific accuracy is not possible at this time.

Mechanistic Reaction Studies and Chemical Reactivity of 4 Acetyl 2 2 Methylthiazol 4 Yl Thiazole

Elucidation of Reaction Mechanisms in Thiazole (B1198619) and Bithiazole Synthesis

The synthesis of the 2,4'-bithiazole (B13848155) core of 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole can be understood through established mechanisms for thiazole and bithiazole formation, most notably the Hantzsch thiazole synthesis and its variations.

The Hantzsch synthesis is a cornerstone in thiazole chemistry, typically involving the condensation of an α-haloketone with a thioamide. acs.orgresearchgate.net For a bithiazole system, this principle can be extended in a stepwise manner. A plausible synthetic pathway for the core structure involves the initial formation of one thiazole ring, which is then functionalized to enable the formation of the second ring.

For instance, the synthesis of a related 4,5'-bisthiazole scaffold has been reported to occur in a multi-step process. nih.gov This process begins with a condensation reaction between a thiourea (B124793) derivative and 3-chloro-2,4-pentanedione, yielding an acetyl-substituted thiazole. nih.gov This is followed by alpha-bromination of the acetyl group to create an α-haloketone functionality on the first thiazole ring. nih.gov The resulting intermediate can then undergo a second Hantzsch-type condensation with another thioamide or thiourea molecule to form the second thiazole ring, thus creating the bithiazole linkage. nih.gov

A proposed mechanism for forming the 2,4'-bithiazole skeleton of the target molecule would likely follow a similar logic:

Formation of the first thiazole: Synthesis of a precursor like 4-acetyl-2-halothiazole or 2-thioamido-4-acetylthiazole.

Formation of the second thiazole: Reaction of the first thiazole intermediate with a suitable three-carbon α-halocarbonyl compound (for the 2-methylthiazole (B1294427) ring) and a source of sulfur and nitrogen (like a thioamide).

The reaction mechanism involves nucleophilic attack by the sulfur of the thioamide on the carbonyl carbon of the α-haloketone, followed by cyclization through the attack of the thioamide nitrogen on the carbon bearing the halogen. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

| Reaction Type | Reactants | Key Steps | Product |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Nucleophilic attack, Intramolecular cyclization, Dehydration | Substituted Thiazole |

| Bithiazole Synthesis (stepwise) | Thiazole-α-haloketone, Thiourea | Hantzsch condensation | Bithiazole |

Reactivity of the Acetyl Group: Condensation and Further Transformations

The acetyl group at the C4 position of one of the thiazole rings is a key site for chemical reactivity. The carbonyl group and the adjacent methyl protons (α-protons) are susceptible to a variety of transformations, most notably condensation reactions.

Claisen-Schmidt Condensation: This is a classic base- or acid-catalyzed reaction between a ketone (in this case, the acetyl group of the bithiazole) and an aromatic aldehyde that lacks α-hydrogens. taylorandfrancis.comwikipedia.org The reaction proceeds via an enolate intermediate.

Mechanism:

A base abstracts an acidic α-proton from the acetyl group, forming a resonance-stabilized enolate.

The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde.

The resulting aldol (B89426) addition product, a β-hydroxy ketone, is formed. masterorganicchemistry.com

Under heating or stronger reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield a conjugated enone, known as a chalcone (B49325). taylorandfrancis.commdpi.com

This reaction is highly versatile for extending the molecular framework and synthesizing complex derivatives. mdpi.com

Aldol Reactions: Similar to the Claisen-Schmidt condensation, the acetyl group can participate in aldol addition reactions with other enolizable aldehydes or ketones. masterorganicchemistry.comacs.org The reactivity of the acetyl group is influenced by the electron-withdrawing nature of the attached thiazole ring, which increases the acidity of the α-protons, thereby facilitating enolate formation. The general reactivity of acyl groups in nucleophilic substitution reactions is high, making the acetyl moiety a versatile handle for further chemical modifications. libretexts.org

| Reaction | Reactant | Conditions | Intermediate/Product |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Base (e.g., NaOH, KOH) or Acid | β-hydroxy ketone (Aldol adduct), Chalcone (α,β-unsaturated ketone) |

| Aldol Addition | Aldehyde/Ketone | Base or Acid | β-hydroxy ketone |

Electrophilic and Nucleophilic Reactivity of the Thiazole Rings

Electrophilic Substitution: The thiazole ring is generally considered electron-rich, but less so than thiophene (B33073) or furan. Electrophilic attack is directed by the heteroatoms and existing substituents. ias.ac.in

General Principles: In a simple thiazole, electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.comnumberanalytics.comresearchgate.net If the C5 position is blocked, the reaction may occur at the C4 position. researchgate.net The C2 position is electron-deficient due to the adjacent nitrogen atom and is thus deactivated towards electrophiles. ias.ac.inpharmaguideline.com

In this compound:

Ring 1 (4-acetyl-thiazol-2-yl): The C5 position is unsubstituted. The acetyl group at C4 is electron-withdrawing, which would deactivate the ring, particularly the C5 position, towards electrophilic attack. The C2 position is linked to the other thiazole ring.

Ring 2 (2-methylthiazol-4-yl): The C5 position is unsubstituted and activated by the C2-methyl group (an electron-donating group). Therefore, the C5 position of this second ring is the most likely site for electrophilic substitution (e.g., halogenation, nitration). ias.ac.in

Nucleophilic Substitution: Nucleophilic substitution on a thiazole ring is generally difficult and requires either strong activation by electron-withdrawing groups or the presence of a good leaving group. pharmaguideline.comnumberanalytics.com

General Principles: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. ias.ac.inpharmaguideline.com Quaternization of the ring nitrogen enhances the acidity of the C2-proton, facilitating deprotonation and subsequent reaction with electrophiles, or attack by nucleophiles if a leaving group is present at C2. pharmaguideline.com

In this compound:

Direct nucleophilic substitution on an unsubstituted carbon is unlikely.

If a halogen were introduced (e.g., at the C5 position of the second ring via electrophilic substitution), it could potentially be displaced by a strong nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. numberanalytics.com The electron-deficient nature of the bithiazole system could facilitate such a reaction. evitachem.com

| Ring Position | Reactivity Type | Governing Factors | Predicted Outcome |

| C5 of 2-methylthiazole ring | Electrophilic | Unsubstituted; Activated by methyl group | Preferred site of attack |

| C5 of 4-acetylthiazole ring | Electrophilic | Unsubstituted; Deactivated by acetyl group | Less reactive |

| C2 of either ring | Nucleophilic | Electron-deficient nature | Potential site if a leaving group is present |

Photochemical Transformations and Stability of Thiazole Derivatives

The response of thiazole derivatives to ultraviolet (UV) radiation is a complex field, involving various potential transformations and rearrangements. The stability of the this compound molecule under photochemical conditions is critical for applications where light exposure is a factor, such as in materials science.

Photochemical Rearrangements: Upon UV irradiation, thiazole rings can undergo significant structural changes. researchgate.net These transformations are believed to proceed from excited states and can lead to a permutation of the atoms within the heterocyclic ring. researchgate.net Several mechanisms have been proposed for these isomerizations, including:

Internal Cyclization-Isomerization: Involving the formation of bicyclic intermediates. rsc.org

Ring Contraction-Ring Expansion: A process where the five-membered ring contracts to a smaller ring before re-expanding to an isomeric structure. rsc.org

Direct Rearrangement: A pathway involving conical intersections that directly connect the reactant's excited state to the photoproduct. rsc.org

These photochemical reactions can result in the "swapping" of substituents around the ring or even the transformation of a thiazole into an isothiazole. researchgate.netresearchgate.net The specific pathway and products are highly dependent on the substitution pattern of the thiazole and the reaction conditions (e.g., wavelength, solvent). researchgate.net

Photochemical Stability: While rearrangements are possible, many bithiazole derivatives exhibit considerable stability. Studies on bithiazole-based dyes used in dye-sensitized solar cells have demonstrated long-term stability under prolonged light soaking (e.g., 1000 hours). nih.gov The fused aromatic system of bithiazoles can effectively delocalize absorbed energy, reducing the likelihood of degradative photochemical reactions. The electron-deficient nature of the bithiazole moiety can contribute to its stability in certain electronic applications. rsc.org However, UV radiation can also induce the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) in biological contexts, a process that can be inhibited by certain acetyl-containing compounds, although this is a different context of photoreactivity. nih.govnih.gov The presence of the acetyl group in the target molecule might influence its photochemical behavior, potentially participating in energy transfer processes or acting as a site for photodegradation.

| Phenomenon | Description | Potential Outcome for the Compound |

| Photochemical Permutation | Rearrangement of ring atoms and substituents upon UV irradiation. | Isomerization to other bithiazole structures or isothiazoles. |

| Photostability | Resistance to degradation under light exposure. | The conjugated bithiazole core may confer significant stability. |

| Photodegradation | Breakdown of the molecule due to light absorption. | Possible fragmentation, particularly involving the acetyl group or cleavage of the bithiazole link. researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Stability

There are no available published studies that specifically detail the use of Density Functional Theory (DFT) to investigate 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole. Such calculations would be instrumental in determining the molecule's optimized three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT analysis would provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's reactivity and kinetic stability. Without dedicated research, these fundamental molecular parameters remain undetermined.

In Silico Prediction of Reactivity and Reaction Pathways

A detailed in silico prediction of the reactivity and potential reaction pathways for this compound is not available in current publications. Computational tools could be employed to predict sites susceptible to nucleophilic or electrophilic attack by mapping the electrostatic potential onto the electron density surface. Such studies would also help in elucidating potential metabolic pathways or degradation products by simulating reactions with common biological reagents. The absence of this research means that the chemical reactivity of this specific compound can only be inferred from the general behavior of related thiazole (B1198619) derivatives, lacking specific computational validation.

Quantum Chemical Characterization of Aromaticity and Electronic Delocalization

There is no published research that provides a quantum chemical characterization of the aromaticity and electronic delocalization within this compound. Methods such as the Nucleus-Independent Chemical Shift (NICS) or the Anisotropy of the Induced Current Density (AICD) could quantify the aromatic character of the two thiazole rings. An analysis of electron delocalization, for instance through the calculation of the electron localization function (ELF) or by analyzing the natural bond orbitals (NBO), would shed light on the extent of conjugation between the two heterocyclic rings and the acetyl group. This information is critical for a deeper understanding of the molecule's stability and electronic properties, but it is currently unavailable.

Virtual Screening and Ligand-Target Docking Studies

No specific virtual screening or ligand-target docking studies featuring this compound have been reported. Given the prevalence of thiazole moieties in pharmacologically active compounds, it is plausible that this molecule could be of interest in drug discovery. Molecular docking simulations would be necessary to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. Without such in silico studies, its potential as a therapeutic agent remains entirely speculative, and there is no data to guide future experimental investigations in this area.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Structure-Activity Relationship (SAR) and pharmacophore modeling are foundational pillars in medicinal chemistry, guiding the transformation of a biologically active molecule into an optimized drug candidate. For the 4-acetyl-2-(2-methylthiazol-4-yl)thiazole scaffold, these studies are crucial for understanding how the molecule interacts with its biological targets and how its structure can be modified to enhance potency and selectivity.

Biological Activity and Mechanistic Insights in Vitro Research

Investigation of Enzyme Inhibition Mechanisms

The therapeutic potential of "4-Acetyl-2-(2-methylthiazol-4-yl)thiazole" and its derivatives has been explored through various in vitro studies, focusing on their ability to inhibit specific enzymes involved in critical biological pathways. These investigations provide a foundational understanding of the compound's mechanism of action at a molecular level.

Derivatives of the core thiazole (B1198619) structure have been identified as inhibitors of α-amylase, a key enzyme in carbohydrate metabolism. researchgate.net α-Amylase inhibition is a therapeutic strategy for managing blood glucose levels. researchgate.net Studies on a series of 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles demonstrated that these compounds can exhibit significant α-amylase inhibitory activity, with some derivatives showing potency greater than the standard inhibitor, acarbose (B1664774). researchgate.net Molecular docking studies suggest that these compounds bind effectively to the active site of the α-amylase enzyme. researchgate.net The inhibitory potential is influenced by the nature of the substituents on the arylidene ring, with electron-donating groups that can form hydrogen bonds or van der Waals interactions enhancing the activity. researchgate.net

For instance, specific thiazole derivatives have shown excellent α-amylase inhibition with IC50 values of 48.01±0.07 µM and 47.87±0.08 µM, which are more potent than acarbose (IC50= 56.22±0.04 µM). researchgate.net Another study on thiazolidine-4-one derivatives also highlighted their potential as α-amylase inhibitors, with one compound showing a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov

| Compound Series | Key Findings | Reported IC50 Values/Inhibition % | Reference |

|---|---|---|---|

| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles | Derivatives showed excellent α-amylase inhibition, surpassing the standard acarbose. | 48.01±0.07 µM and 47.87±0.08 µM | researchgate.net |

| Thiazolidine-4-one derivatives | Demonstrated significant α-amylase inhibitory properties. | 90.04% inhibition at 100 μg/mL | nih.gov |

Thiazole-based compounds have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, making it a validated target for antibacterial drugs. nih.govresearchgate.net Research on 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which are structurally related to the core compound, has led to the development of potent DNA gyrase inhibitors. nih.gov

An optimized series of these analogs demonstrated improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.gov This indicates that the thiazole scaffold is a promising starting point for the development of new antibacterial agents that target DNA gyrase. nih.gov The inhibition of the ATP-binding site of DNA gyrase is a key mechanism for these compounds. researchgate.net

The thiazole scaffold is a prominent feature in the design of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that control proliferation and survival. nih.gov Derivatives of this compound have been evaluated for their inhibitory activity against key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

A novel series of thiazole-based derivatives were designed as dual EGFR/VEGFR-2 inhibitors. nih.gov One of the most effective compounds from this series exhibited an IC50 value of 2.90 ± 0.010 µM against VEGFR-2. nih.gov Another study focused on thiazole derivatives as VEGFR-2 inhibitors, where a 3-nitrophenylthiazolyl derivative showed high cytotoxic activity with an IC50 value of 1.21 μM, comparable to the reference drug sorafenib. mdpi.comresearchgate.net

Furthermore, thiazole-based chalcone (B49325) derivatives have been identified as dual inhibitors of Janus kinase (JAK2) and EGFR. nih.gov In silico studies have also suggested that certain thiazole derivatives can interact with the active site of EGFR. mdpi.com

| Target Kinase | Compound Series | Key Findings | Reported IC50 Values | Reference |

|---|---|---|---|---|

| EGFR/VEGFR-2 | Thiazole-based derivatives | Dual inhibitory activity. | VEGFR-2: 2.90 ± 0.010 µM | nih.gov |

| VEGFR-2 | 3-nitrophenylthiazolyl derivative | High cytotoxic and inhibitory activity. | 1.21 μM (cytotoxicity) | mdpi.comresearchgate.net |

| JAK2/EGFR | Thiazole-based chalcone | Dual inhibition of JAK2 and EGFR. | Not specified | nih.gov |

Thiazole derivatives have also been synthesized and evaluated for their inhibitory effects on carbonic anhydrase (CA) isoenzymes, which are involved in various physiological processes. nih.gov A study on novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives revealed excellent inhibitory effects against human CA isoenzymes I and II (hCA I and hCA II). nih.govresearchgate.net

These compounds exhibited Ki values in the low nanomolar range, with some being more potent than the clinical CA inhibitor acetazolamide. nih.govresearchgate.net Specifically, the Ki values ranged from 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II. nih.gov This suggests that the thiazole moiety is a valuable scaffold for designing potent carbonic anhydrase inhibitors.

Cell-Based Assays for Pathway Modulation and Cellular Responses

The antiproliferative properties of this compound derivatives have been extensively studied in various cancer cell lines. These studies are crucial for identifying potential anticancer agents.

Thiazole-based stilbene (B7821643) analogs have shown high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov For example, compounds 8 and 11 in one study exhibited potent cytotoxicity with IC50 values of 0.78 and 0.62 μM against MCF-7 and HCT116 cells, respectively. nih.gov

In another study, a series of 2,4-disubstituted thiazole derivatives were evaluated, and one compound was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 2.00 ± 0.12 μM. nih.gov This compound also showed significant antiproliferative activity against four human cancer cell lines. nih.gov A different series of thiazole derivatives demonstrated promising cytostatic activity, particularly against the NSCL cancer cell line HOP-92. researchgate.net

Furthermore, novel 2-(2-hydrazinyl)thiazole derivatives exhibited excellent cytotoxic potential against BxPC-3, MOLT-4, and MCF-7 cancer cell lines. researchgate.net Some of these compounds reduced cell survival to as low as 23.85% in BxPC-3 cells at a 10 μM concentration and were found to induce apoptosis. researchgate.net Arylidene-hydrazinyl-thiazole derivatives have also shown significant antiproliferative activity against MDA-MB231 and HeLa cell lines. nih.gov

| Compound Series | Cancer Cell Lines | Key Findings | Reported IC50 Values/Activity | Reference |

|---|---|---|---|---|

| Thiazole-based stilbene analogs | MCF-7, HCT116 | Potent cytotoxicity. | 0.78 μM (MCF-7), 0.62 μM (HCT116) | nih.gov |

| 2,4-disubstituted thiazole derivatives | Four human cancer cell lines | Potent tubulin polymerization inhibition. | 2.00 ± 0.12 μM (tubulin inhibition) | nih.gov |

| Thiazole derivatives | NCI-60 panel | Promising cytostatic activity against HOP-92. | 86.28% growth inhibition at 10 µM | researchgate.net |

| 2-(2-hydrazinyl)thiazole derivatives | BxPC-3, MOLT-4, MCF-7 | Excellent cytotoxic potential, induced apoptosis. | Reduced cell survival to 23.85% (BxPC-3) at 10 µM | researchgate.net |

| Arylidene-hydrazinyl-thiazole derivatives | MDA-MB231, HeLa | Significant antiproliferative activity. | IC50: 3.92 µg/mL (MDA-MB231), 11.4 µg/mL (HeLa) | nih.gov |

Antibacterial and Antifungal Spectrum Analysis

Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of antimicrobial and antifungal activities. mdpi.comanalis.com.my The presence of nitrogen and sulfur atoms within the thiazole ring contributes to their physiochemical properties, making them biologically active against various pathogens. analis.com.my Research has shown that these compounds are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govbiointerfaceresearch.comnih.gov

The antimicrobial potency of thiazole derivatives is often enhanced by the introduction of different substituents or by creating hybrid molecules containing more than one thiazole ring. mdpi.comnih.gov For instance, studies on bisthiazole derivatives have indicated that having two thiazole moieties, often connected by a hydrazone group, can lead to increased antibacterial and antifungal effects. nih.gov The mechanism of action for some derivatives has been linked to the inhibition of biofilm formation and disruption of the microbial cell membrane. analis.com.my

In terms of antifungal activity, thiazole derivatives have shown significant efficacy against various fungal strains, particularly Candida albicans. nih.govnih.govnih.gov Some newly synthesized thiazoles have exhibited antifungal effects that are comparable or even superior to standard drugs like nystatin. nih.gov The mechanism for this activity may involve interference with the fungal cell wall structure or the cell membrane. nih.gov The lipophilicity of these compounds often correlates with their antifungal potency, suggesting that an increased ability to penetrate the fungal cell membrane enhances their effect. nih.govnih.gov

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Azo-thiazole derivatives | Staphylococcus aureus | 10 | rsc.org |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Streptococcus pneumoniae | 0.03–7.81 | nih.gov |

| Thiazole derivatives with cyclopropyl (B3062369) fragment | Candida albicans (clinical isolates) | 0.008–7.81 | nih.gov |

| 5-acetyl-4-methylthiazole derivative (T3) | Staphylococcus aureus | 125 | analis.com.my |

| 5-acetyl-4-methylthiazole derivative (T3) | Candida albicans | 62.5 | analis.com.my |

Antiviral Potency and Associated Mechanisms of Action

The thiazole scaffold is a key component in numerous compounds exhibiting significant antiviral properties. nih.gov Derivatives of thiazole have been reported to inhibit a wide array of viruses, including influenza viruses, coronaviruses, human immunodeficiency viruses (HIV), hepatitis B and C (HBV/HCV), and Chikungunya virus (CHIKV). nih.govnih.gov The development of novel, safe, and effective antiviral drugs is critical, and thiazole derivatives represent a promising avenue for research. nih.gov

The mechanisms through which these compounds exert their antiviral effects are varied. For example, specific 4-substituted-2-thiazole amides have been identified as potent inhibitors of alphavirus replication. nih.gov Mechanistic studies revealed that these compounds act by blocking the translation of subgenomic viral RNA and the subsequent synthesis of viral structural proteins. nih.gov In the context of influenza A, certain aminothiazole derivatives have demonstrated significant antiviral activity, comparable to established drugs like oseltamivir (B103847) and amantadine, highlighting their potential as scaffolds for new anti-influenza agents. mdpi.comktu.edu The versatility of the thiazole ring allows for structural modifications that can lead to compounds with potent and selective antiviral activity, making them valuable lead structures in drug development. nih.gov

| Compound Name/Type | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | EC₅₀ | 0.6 µM | nih.gov |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | EC₉₀ | 0.45 µM | nih.gov |

| 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid | Influenza A (PR8 strain) | Significant antiviral activity | Comparable to oseltamivir | mdpi.comktu.edu |

Antioxidant Activity Profiling

Thiazole derivatives have been recognized for their antioxidant properties, which are often evaluated through a variety of in vitro assays. mdpi.commdpi.com The antioxidant capacity of these compounds is typically profiled using methods that measure their ability to scavenge free radicals or to reduce oxidized species. nih.gov Commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). mdpi.comnih.gov

The structural features of thiazole derivatives play a crucial role in their antioxidant activity. The presence of phenolic fragments, such as catechol or resorcinol (B1680541) moieties, attached to the thiazole ring can significantly enhance their radical scavenging capabilities. mdpi.comnih.gov Computational studies, including calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and bond dissociation enthalpy (BDE), can provide insights into the antioxidant potential of these molecules. nih.gov Such analyses help to understand how different substituents on the thiazole ring influence the compound's ability to donate electrons and neutralize free radicals. mdpi.comnih.gov

| Assay Method | Principle | Reference |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | mdpi.com |

| ABTS Radical Scavenging | Measures the reduction of the ABTS radical cation by the antioxidant compound. | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce the ferric-tripyridyltriazine complex to its ferrous form. | mdpi.com |

| Cupric Reducing Antioxidant Capacity (CUPRAC) | Based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine by the antioxidant. | nih.gov |

| Hydroxyl Radical Scavenging | Evaluates the compound's ability to neutralize highly reactive hydroxyl radicals. | rsc.org |

Molecular Target Identification and Validation Strategies for Thiazole Derivatives

The therapeutic effects of thiazole derivatives stem from their ability to interact with a diverse range of biological targets. nih.govacs.org Identifying and validating these molecular targets is a cornerstone of drug discovery and development. mdpi.com For thiazole-based compounds, targets have been identified across various disease areas, including cancer, infectious diseases, and metabolic disorders. nih.govnih.gov

In oncology, thiazole derivatives have been found to inhibit key proteins involved in cancer cell growth and proliferation. These targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), enzymes involved in hormone synthesis such as aromatase, and critical components of the cell cycle like tubulin and cyclin-dependent kinases (CDKs). acs.orgmdpi.complos.orgnih.gov The PI3K/mTOR signaling pathway, which is frequently overactive in tumors, is another important target for this class of compounds. nih.gov

For infectious diseases, targets include microbial enzymes that are essential for pathogen survival but are absent or significantly different in humans. Examples include lanosterol-C14α-demethylase in fungi, dihydrofolate reductase (DHFR) in bacteria and protozoa, and the LasR protein involved in bacterial quorum sensing. nih.govnih.govnih.gov

Target identification often begins with high-throughput or fragment-based screening campaigns. acs.orgnih.gov Once a preliminary "hit" is identified, validation is pursued through biochemical and biophysical assays that confirm direct binding and functional inhibition of the target protein. nih.govacs.org These assays measure the compound's potency, often expressed as an IC₅₀ value, which quantifies the concentration required to inhibit the target's activity by 50%. nih.govnih.gov

| Molecular Target | Therapeutic Area | Example Validation Method | Reference |

|---|---|---|---|

| Tubulin | Anticancer | Tubulin polymerization inhibition assay | acs.orgnih.gov |

| PI3K/mTOR | Anticancer | Enzymatic inhibition assays (IC₅₀ determination) | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Kinase activity assays, Molecular docking | mdpi.complos.org |

| Superoxide Dismutase (LbSOD) | Antiparasitic (Leishmaniasis) | Thermal Shift Assay (TSA) | nih.gov |

| Lanosterol-C14α-demethylase | Antifungal | Ergosterol quantitation assay, Molecular docking | nih.gov |

| Dihydrofolate Reductase (DHFR) | Antituberculosis | DHFR inhibitory efficiency assay (IC₅₀ determination) | nih.gov |

Elucidation of Ligand-Target Binding Interactions via Biophysical Methods and Computational Modeling

Understanding the precise interactions between a thiazole derivative (ligand) and its biological target is crucial for rational drug design and optimization. mdpi.com This is achieved through a combination of experimental biophysical techniques and in silico computational modeling, which together provide a detailed picture of the binding event at a molecular level. nih.govacs.org

Biophysical Methods: Several biophysical methods are employed to confirm direct physical binding and to characterize the interaction. acs.org

Spectroscopic Techniques: UV-visible and fluorescence spectroscopy can detect changes in the protein's environment upon ligand binding. acs.org

Thermal Shift Assays (TSA): These assays measure the change in a protein's melting temperature upon ligand binding, which can confirm engagement and provide an indication of binding affinity. nih.gov

Circular Dichroism (CD): CD spectroscopy is used to detect conformational changes in the secondary structure of a protein when the ligand binds. acs.org

Computational Modeling: Computational approaches are powerful tools for predicting and analyzing ligand-target interactions, guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net

Molecular Docking: This is one of the most common techniques used to predict the preferred orientation of a ligand within the active site of a target protein. rsc.orgmdpi.com It calculates a docking score, which estimates the binding affinity, and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the complex. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time, offering a more realistic representation than static docking poses. rsc.orgnih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to provide more accurate estimations of the binding affinity. plos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models, including 3D-QSAR methods like CoMFA and CoMSIA, establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, which helps in designing new, more potent derivatives. researchgate.net

Together, these complementary methods provide a comprehensive understanding of the structure-activity relationship, enabling medicinal chemists to refine the structure of thiazole derivatives to enhance their binding affinity and efficacy for a specific biological target. mdpi.comresearchgate.net

Future Directions and Research Opportunities

Rational Design of Novel 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole Analogues as Multi-Target Directed Ligands

The complexity of many diseases, such as cancer, neurodegenerative disorders, and infectious diseases, often involves multiple biological targets. The "one-target, one-molecule" approach has frequently proven insufficient for these multifactorial conditions. This has led to the rise of multi-target directed ligands (MTDLs), single compounds designed to interact with multiple targets, offering the potential for enhanced efficacy and a reduced likelihood of drug resistance.

The this compound scaffold presents a promising starting point for the rational design of MTDLs. The two thiazole (B1198619) rings and the acetyl group offer multiple points for chemical modification, allowing for the incorporation of different pharmacophores to engage various biological targets. For instance, by modifying the acetyl group or substituting the methyl group on the first thiazole ring, it may be possible to introduce functionalities that target specific enzymes or receptors implicated in a particular disease, while the core bis-thiazole structure maintains its interaction with a primary target.

Future research in this area will likely focus on:

Hybrid Molecule Design: Combining the this compound core with known pharmacophores for other targets. For example, incorporating a moiety known to inhibit a protein kinase alongside the thiazole scaffold could lead to a dual-action anticancer agent.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound and evaluation of the biological activity of the resulting analogues will be crucial to understand how different structural features contribute to multi-target activity.

Computational Modeling: Molecular docking and dynamic simulations will play a pivotal role in predicting the binding of designed analogues to multiple targets, thus guiding synthetic efforts towards the most promising candidates.

Integration of Advanced Synthetic Methodologies for Enhanced Compound Diversity

To fully explore the therapeutic potential of the this compound scaffold, the generation of a diverse library of analogues is essential. Traditional synthetic methods can be time-consuming and may not be amenable to the rapid production of a wide range of derivatives. Therefore, the integration of advanced synthetic methodologies is a key future direction.

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the high-throughput synthesis of large and structurally diverse compound libraries. acs.orgnih.govnih.gov These approaches could be applied to the this compound core to rapidly generate a multitude of analogues with variations at multiple positions. For example, solid-phase synthesis could be employed, where the thiazole core is attached to a resin, and various building blocks are sequentially added to create a library of compounds. chimia.ch

Key synthetic strategies that could be employed include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of thiazole derivatives.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more efficient synthesis, particularly for reactions that are difficult to control in batch processes.

Multi-component reactions: These reactions allow for the formation of complex molecules from three or more starting materials in a single step, which is a highly efficient way to generate compound diversity.

By embracing these modern synthetic techniques, researchers can accelerate the exploration of the chemical space around this compound, increasing the probability of discovering novel and potent therapeutic agents.

Application of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. For the this compound scaffold, AI and ML can be applied in several key areas:

Predictive Modeling: ML models can be trained on existing data for thiazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, virtual analogues of this compound. nih.govresearchgate.net This can help prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point and defining specific activity and safety profiles, novel and highly optimized drug candidates can be generated.

Target Identification and Validation: AI algorithms can analyze biological data to identify potential new targets for thiazole-based compounds, including this compound and its derivatives.

The use of AI and ML will undoubtedly accelerate the discovery and development of new drugs based on this promising scaffold, enabling a more data-driven and efficient approach to medicinal chemistry.

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are invaluable tools for understanding disease mechanisms and identifying new drug targets. The this compound scaffold, with its potential for diverse functionalization, is well-suited for development into a range of chemical probes.

One promising avenue is the development of fluorescent probes . By attaching a fluorophore to the this compound molecule, researchers can visualize its distribution and interaction with biological targets within living cells. nih.gov For example, a fluorescently labeled analogue could be used to track the compound's entry into cancer cells and its localization to specific organelles. Thiazole orange, a well-known fluorescent dye, demonstrates the inherent potential of the thiazole moiety in developing such probes. nih.govrsc.org

Furthermore, derivatives of this compound could be designed as:

Affinity-based probes: These probes contain a reactive group that can covalently bind to their biological target. This allows for the identification and isolation of the target protein for further study.

Photoaffinity probes: These probes are activated by light to form a covalent bond with their target, providing temporal and spatial control over the labeling process.

The development of such chemical probes based on the this compound scaffold will provide powerful tools for the broader scientific community to dissect complex biological processes and accelerate the discovery of new medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s thiazole rings are typically synthesized via the Hantzsch thiazole synthesis , involving condensation of α-haloketones (e.g., 4-bromo-3-oxobutanoate) with thioamides under acidic or basic conditions . For example, refluxing benzothioamide derivatives with α-haloketones in ethanol yields thiazole intermediates, followed by acetylation to introduce the acetyl group. Optimization includes adjusting solvent polarity (e.g., DMF for higher yields), reaction time (1–18 hours), and catalysts (e.g., LiCl for nucleophilic substitutions) .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl group at C4, methylthiazole at C2). For example, the acetyl proton appears as a singlet at δ 2.5–2.7 ppm .

- Elemental Analysis : Microanalysis within 0.4% of theoretical C, H, N, S values confirms purity .

- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) monitors reaction progress and purity .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 150°C) .

- pH Stability Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole’s C5 position to enhance cytotoxicity. For instance, trifluoromethyl derivatives show IC₅₀ values <10 µM in melanoma cell lines .

- Bioisosteric Replacements : Replace the acetyl group with a hydrazone moiety to improve membrane permeability, as seen in related thiazoles .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to kinases (e.g., BRAF V600E), validated by IC₅₀ assays .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS to identify cell-specific metabolites (e.g., glutathione conjugation in resistant lines) .

- ROS Detection : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence; discrepancies may arise from variable ROS scavenging in different cell types .

- Apoptosis Assays : Compare caspase-3 activation (ELISA) and Annexin V staining to distinguish necrotic vs. apoptotic pathways .

Q. How can regioselective functionalization of the thiazole ring be achieved for targeted drug delivery?

- Methodological Answer :

- Bromination : Treat with N-bromosuccinimide (NBS) in DMF to selectively brominate C5 (85% yield), enabling Suzuki-Miyaura couplings with arylboronic acids .

- Click Chemistry : Attach PEGylated azides to alkyne-functionalized thiazoles via Cu(I)-catalyzed cycloaddition for nanoparticle conjugation .

Q. What strategies resolve discrepancies in reported IC₅₀ values for similar thiazole derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.